Spiroxepin
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Overview
Description
Spiroxepin is a dioxolane derivative that has been patented as an antidepressant and spasmolytic agent . It is known for its unique chemical structure and potential therapeutic applications.
Preparation Methods
The synthesis of spiroxepin involves several steps. One common synthetic route includes the reaction of dibenz[b,e]oxepin with dioxolane under specific conditions to form the this compound structure . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Spiroxepin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Scientific Research Applications
Spiroxepin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying dioxolane derivatives and their reactivity.
Biology: this compound’s spasmolytic properties make it a subject of interest in muscle relaxation studies.
Medicine: Its antidepressant properties are being explored for potential therapeutic uses.
Industry: This compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of spiroxepin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter levels in the brain, which helps alleviate symptoms of depression and muscle spasms. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Spiroxepin can be compared with other similar compounds such as:
Dibenz[b,e]oxepin derivatives: These compounds share a similar core structure but may have different functional groups attached.
Dioxolane derivatives: These compounds have a similar dioxolane ring but differ in their overall structure and reactivity. This compound’s uniqueness lies in its specific combination of the dibenz[b,e]oxepin and dioxolane structures, which gives it distinct chemical and biological properties
Properties
CAS No. |
47254-05-7 |
---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-spiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-ylmethanamine |
InChI |
InChI=1S/C19H21NO3/c1-20(2)11-15-13-22-19(23-15)16-8-4-3-7-14(16)12-21-18-10-6-5-9-17(18)19/h3-10,15H,11-13H2,1-2H3 |
InChI Key |
CMEBTCWURHMCEE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=CC=CC=C24 |
Canonical SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=CC=CC=C24 |
Key on ui other cas no. |
47254-05-7 |
Origin of Product |
United States |
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